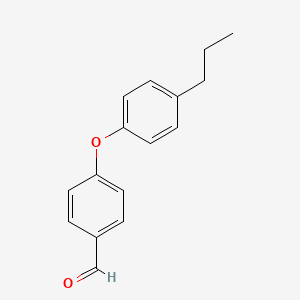

4-(4-Propylphenoxy)benzaldehyde

説明

4-(4-Propylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a phenoxy group substituted with a propyl moiety at the para position of its aromatic ring. The molecular formula is likely C₁₆H₁₆O₂ (benzaldehyde core + 4-propylphenoxy substituent), with a molecular weight of approximately 240.3 g/mol. The propylphenoxy group introduces steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis or materials science .

特性

分子式 |

C16H16O2 |

|---|---|

分子量 |

240.30 g/mol |

IUPAC名 |

4-(4-propylphenoxy)benzaldehyde |

InChI |

InChI=1S/C16H16O2/c1-2-3-13-4-8-15(9-5-13)18-16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3 |

InChIキー |

BYXIPBONDJWZCF-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 4-(4-Propylphenoxy)benzaldehyde and analogous compounds:

*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde

Key Research Findings

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., propoxy, phenoxy): Increase nucleophilicity of the aromatic ring, facilitating electrophilic substitutions .

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance resistance to oxidation and stabilize intermediates in coupling reactions .

準備方法

Reaction Design

Developed for analogous phenacyloxy benzaldehydes, this method employs:

-

Micellar system : Sodium dodecyl sulfate (SDS) forms micelles, solubilizing 4-hydroxybenzaldehyde and 4-propylphenyl bromide in aqueous media.

-

Catalyst : Triethylamine (TEA) abstracts protons, generating phenoxide ions in situ.

Reaction :

Performance Data

Williamson Ether Synthesis with Phase-Transfer Catalysis

Methodology

A classic approach modified for improved kinetics:

-

Base : KOH in DMF enhances nucleophilicity of 4-hydroxybenzaldehyde.

-

Catalyst : Tetrabutylammonium bromide (TBAB) facilitates anion transfer into the organic phase.

Conditions :

-

4-Hydroxybenzaldehyde (1.0 eq), 4-propylphenyl bromide (1.2 eq), KOH (2.5 eq), TBAB (0.1 eq), DMF, 80°C, 8 hours.

Outcomes

-

Yield : 78–82% (isolated).

-

Side products : <5% O-alkylation or ketone formation.

Ullmann Coupling for Aryl Ether Formation

Copper-Catalyzed Coupling

-

Reactants : 4-Bromobenzaldehyde + 4-propylphenol.

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Conditions : DMSO, 110°C, 24 hours.

Yield : 65% (GC-MS).

Drawbacks : High catalyst loading and prolonged reaction time limit industrial use.

Oxidation of p-Cresol Derivatives Followed by Etherification

Precursor Synthesis (EP0012939B1)

4-Hydroxybenzaldehyde is synthesized via cobalt-catalyzed oxidation of p-cresol:

Yield : 89%.

Subsequent Etherification

The 4-hydroxybenzaldehyde is then reacted with 4-propylphenyl bromide under conditions from Section 1.

Comparative Analysis of Methods

Q & A

Q. What experimental approaches are recommended for assessing the environmental persistence and degradation pathways of 4-(4-Propylphenoxy)benzaldehyde?

- Methodological Answer:

- Photodegradation studies: Expose to UV light in aqueous solutions; analyze products via LC-MS.

- Biodegradation assays: Use soil or microbial consortia to track mineralization (CO₂ evolution).

- QSAR modeling: Predict half-life in environmental matrices using EPI Suite. Field studies can validate lab findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。